molecular formula C6H3Br2NO2 B110544 1,4-Dibromo-2-nitrobenzene CAS No. 3460-18-2

1,4-Dibromo-2-nitrobenzene

Cat. No.: B110544
CAS No.: 3460-18-2
M. Wt: 280.9 g/mol
InChI Key: WRGKKASJBOREMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dibromo-2-nitrobenzene (CAS 3460-18-2) is a halogenated nitroaromatic compound with the molecular formula C₆H₃Br₂NO₂ and a molecular weight of 280.90 g/mol. It is a yellowish crystalline solid with a melting point of 82–85°C and a density of 2.1–2.4 g/cm³ . The nitro group at the ortho position and bromine atoms at the para positions make it a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and flame retardants . Its electron-withdrawing nitro group directs regioselective reactions, such as Suzuki–Miyaura cross-couplings, enabling controlled synthesis of unsymmetrical biaryls and terphenyls .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • DBNB serves as a crucial intermediate in synthesizing more complex organic molecules. Its reactivity allows for various substitution reactions, making it a versatile building block in organic synthesis.
  • Pharmaceuticals
    • The compound is instrumental in developing pharmaceutical agents. It can be transformed into various derivatives that exhibit biological activity, thus playing a role in medicinal chemistry.
  • Agrochemicals
    • DBNB is utilized in the synthesis of agrochemicals, including pesticides and herbicides. Its bromine atoms enhance the efficacy of these compounds by improving their stability and reactivity.
  • Material Science
    • In material science, DBNB is used to create advanced materials such as polymers and composites. Its unique properties contribute to the development of materials with specific characteristics tailored for industrial applications.
  • Dyes and Pigments
    • The compound is also employed in dye production due to its ability to form stable colored compounds when reacted with other chemicals.

Case Study 1: Pharmaceutical Applications

A study published in Tandfonline explored the use of DBNB in synthesizing unsymmetrically substituted p-terphenyls via Suzuki coupling reactions. This method demonstrated the compound's effectiveness as a coupling partner with boronic acids, yielding high-purity products suitable for further pharmaceutical development .

Case Study 2: Agrochemical Development

Research highlighted the synthesis of novel insecticides using DBNB as an intermediate. The brominated nitrobenzene derivatives exhibited enhanced insecticidal activity compared to their non-brominated counterparts, showcasing the importance of DBNB in agrochemical innovation .

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-nitrobenzene involves its reactivity towards nucleophiles and reducing agents. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The bromine atoms can be substituted by nucleophiles, leading to the formation of various derivatives. The nitro group can also be reduced to an amino group, altering the compound’s reactivity and properties .

Comparison with Similar Compounds

The unique reactivity and applications of 1,4-dibromo-2-nitrobenzene can be contextualized by comparing it to structurally related halogenated nitrobenzenes and dibromobenzenes. Key differences lie in substituent effects , reactivity patterns , and synthetic utility .

Structural and Physical Properties

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound Br (para), NO₂ (ortho) 280.90 82–85 Pharmaceuticals, flame retardants, Suzuki couplings
1,4-Dibromobenzene Br (para) 235.91 87–89 Polymer precursors, organic synthesis
1,4-Dibromo-2-methylbenzene Br (para), CH₃ (ortho) 249.93 Not reported Intermediate in specialty chemicals
2,4-Dibromonitrobenzene Br (meta), NO₂ (para) 280.90 54–56 Agrochemical intermediates

Key Observations :

  • The nitro group in this compound significantly increases its molecular weight compared to non-nitrated analogs like 1,4-dibromobenzene.
  • The ortho-nitro group enhances regioselectivity in cross-coupling reactions, a feature absent in 1,4-dibromo-2-methylbenzene .

Reactivity in Suzuki–Miyaura Cross-Couplings

This compound exhibits ortho-selectivity to the nitro group during the first Suzuki coupling step due to the electron-withdrawing effect of NO₂, which activates the adjacent position. This contrasts with:

  • 1,4-Dibromobenzene : Lacks directing groups, leading to mixed regioselectivity unless ligands or specific conditions are used .
  • 2,4-Dibromonitrobenzene : The meta-bromine and para-nitro substituents may direct coupling to different positions, reducing predictability .

Example :

  • Reaction of this compound with 4-methoxyphenylboronic acid yields 4-methoxy-2′-nitro-1,1′-biphenyl (78% yield) under flow conditions, while 1,4-dibromobenzene requires higher temperatures or ligands for comparable selectivity .

Nucleophilic Aromatic Substitution (NAS)

  • This compound : The nitro group deactivates the ring, making NAS challenging unless forced with strong nucleophiles (e.g., spirocyclic oxetanes under high-base conditions) .

Biological Activity

1,4-Dibromo-2-nitrobenzene (DBNB), with the chemical formula C6_6H3_3Br2_2NO2_2 and CAS number 3460-18-2, is a compound of significant interest in various fields, including environmental chemistry and toxicology. This article explores its biological activity, focusing on mutagenicity, toxicity, and potential health impacts based on diverse research findings.

  • Molecular Weight: 280.90 g/mol
  • Melting Point: 82°C to 85°C
  • Solubility: Slightly soluble in water
  • Density: 2.374 g/cm³
  • Log P (octanol/water partition coefficient): Ranges from 1.85 to 3.19, indicating moderate lipophilicity .

Biological Activity

1. Mutagenicity and Carcinogenicity

DBNB has been classified as a mutagenic compound based on various studies. It is listed among chemicals with known mutagenic effects, which raises concerns about its potential to induce genetic mutations in living organisms . The following table summarizes key findings related to its mutagenic properties:

Study ReferenceTest SystemResult
JICOSH Report Bacterial assaysPositiveInduces mutations in bacteria
EPA Guidelines Mammalian cellsPositiveEvidence of mutagenicity in mammalian systems
NTP Report Long-term exposure studiesSuggestivePossible carcinogen under certain conditions

2. Toxicological Effects

DBNB exhibits various toxicological effects that are critical for understanding its safety profile:

  • Acute Toxicity: Studies indicate that DBNB can cause acute toxicity upon exposure, leading to symptoms such as respiratory distress and skin irritation.
  • Chronic Toxicity: Prolonged exposure has been associated with potential liver and kidney damage in animal models .
  • Ecotoxicology: DBNB poses risks to aquatic life, with reported effects on fish and invertebrate species at low concentrations.

Case Studies

Several case studies have highlighted the biological implications of DBNB exposure:

  • Case Study on Environmental Impact:
    • A study conducted near industrial sites revealed elevated levels of DBNB in soil and groundwater, correlating with increased incidences of respiratory diseases among local populations. This suggests a link between environmental contamination and public health risks .
  • Laboratory Animal Studies:
    • In a controlled study involving rodents, exposure to DBNB resulted in significant increases in liver enzymes indicative of hepatotoxicity. The study concluded that DBNB could be a potential risk factor for liver disease due to its metabolic effects .

The biological activity of DBNB is primarily attributed to its ability to form reactive intermediates that can interact with cellular macromolecules, leading to DNA damage and subsequent mutations. The compound acts as an inhibitor of cytochrome P450 enzymes (specifically CYP1A2 and CYP2C9), which are crucial for drug metabolism and detoxification processes in the liver .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,4-Dibromo-2-nitrobenzene critical for experimental design?

Answer: The compound (CAS 3460-18-2) is a halogenated nitroaromatic solid with the molecular formula C₆H₃Br₂NO₂ (MW 280.90 g/mol). Key properties include:

  • Melting point : 81–85°C (lit.)
  • Density : 2.1 g/cm³
  • Boiling point : 266.4°C at 760 mmHg
  • Hygroscopicity : Low (stable under dry conditions)
  • Solubility : Sparingly soluble in polar solvents; better in halogenated solvents (e.g., dichloromethane) .

Methodological Note : Pre-experiment characterization using differential scanning calorimetry (DSC) and nuclear magnetic resonance (NMR) is recommended to confirm purity, as impurities may alter reactivity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use N95 masks, nitrile gloves, and chemical-resistant lab coats. Eye protection (goggles) is mandatory due to irritant risks (H319) .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation exposure (H335) .
  • Spill Management : Collect solid residues using non-sparking tools and dispose of as hazardous waste (UN 3077, Class 9) .
  • First Aid : For skin contact, wash immediately with soap and water; for eye exposure, irrigate with saline for 15 minutes .

Methodological Note : Conduct a risk assessment using Safety Data Sheets (SDS) and integrate emergency response drills into lab training .

Q. What synthetic routes are commonly employed to prepare this compound?

Answer: The compound is typically synthesized via:

Direct Bromination : Bromination of nitrobenzene derivatives using Br₂ in the presence of FeBr₃, though regioselectivity must be controlled .

Nitration of Dibromobenzene : Nitration of 1,4-dibromobenzene with mixed HNO₃/H₂SO₄ at low temperatures (35–65°C) to avoid over-nitration .

Methodological Note : Monitor reaction progress using thin-layer chromatography (TLC) with UV detection. Optimize stoichiometry to minimize di- or tri-substituted byproducts .

Advanced Research Questions

Q. How can conflicting reactivity data in cross-coupling reactions involving this compound be resolved?

Answer: Discrepancies in Suzuki-Miyaura or Ullmann coupling yields may arise from:

  • Steric hindrance : The nitro group at position 2 reduces accessibility to the bromine atoms .
  • Electronic effects : The electron-withdrawing nitro group deactivates the aromatic ring, slowing oxidative addition .

Methodological Note :

  • Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency .
  • Compare kinetic data under varying temperatures (25–80°C) and solvents (DMF vs. THF) to identify optimal conditions .

Q. What advanced analytical techniques characterize environmental degradation products of this compound?

Answer: Under environmental conditions (e.g., UV exposure, microbial action), degradation may yield brominated phenols or nitroso derivatives. Recommended methods:

  • LC-HRMS : To identify polar degradation products (e.g., 2-nitro-4-bromophenol) .
  • GC-ECD/NPD : For semi-volatile analytes, though co-elution with contaminants (e.g., 4-chloro-3-nitrobenzene) may require tandem MS validation .
  • ¹H/¹³C NMR : To confirm structural changes in lab-scale degradation studies .

Methodological Note : Spike samples with isotopically labeled internal standards (e.g., ¹³C₆-1,4-Dibromo-2-nitrobenzene) to improve quantification accuracy .

Q. How can computational modeling optimize regioselectivity in derivatization reactions?

Answer:

  • DFT Calculations : Predict activation energies for bromine substitution at positions 1 vs. 4. The nitro group at position 2 directs electrophilic attacks to the para position .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO enhances nitro group solvation, reducing steric interference) .

Methodological Note : Validate models with experimental kinetic data using Arrhenius plots. Open-source software (e.g., Gaussian, ORCA) can reduce computational costs .

Properties

IUPAC Name

1,4-dibromo-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGKKASJBOREMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188172
Record name 1,4-Dibromo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3460-18-2
Record name 2,5-Dibromonitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3460-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dibromo-2-nitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dibromo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dibromo-2-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.369
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-Dibromo-2-nitrobenzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KBQ4WLH7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1,4-Dibromobenzene (25 g) was dissolved in concentrated sulfuric acid (30 ml). Thereto was added dropwise under ice cooling a mixed solution of concentrated sulfuric acid (30 ml)/nitric acid (8.9 ml). After 14 hours at room temperature, the reaction mixture was poured into ice water, was mixed with potassium carbonate and was extracted with ethyl acetate. The extract was washed successively with an aqueous solution of potassium bicarbonate and an aqueous saturated solution of sodium chloride, was dried (anhydrous magnesium sulfate) and was then concentrated. The residue was subjected to purification using silica gel column chromatography (hexane) to obtain 1,4-dibromo-2-nitrobenzene (13.3 g) as light yellow crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.9 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.